molecular formula C6H12N2O2 B1525592 (4S)-4-amino-1-methyl-L-proline CAS No. 1308319-48-3

(4S)-4-amino-1-methyl-L-proline

Cat. No. B1525592
M. Wt: 144.17 g/mol
InChI Key: QAMNOCJJWVAJCX-WHFBIAKZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Properties and Metabolism

  • Unique Role in Protein Structure: L-Proline and its analogues play a crucial role in the folding and structure of proteins. The development of synthetic proline analogues has enabled detailed studies of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).

Applications in Fundamental Research and Industry

  • Microbial Production: Microorganisms resistant to L-Proline analogues have been engineered to overproduce L-Proline, showcasing the potential of these analogues in industrial applications and fundamental research (Bach & Takagi, 2013).
  • Biophysical Property Tuning: Proline analogues are utilized for modifying the biological, pharmaceutical, or physicochemical properties of peptides, demonstrating their versatility in the design of new compounds with enhanced properties (Crespo et al., 2002).

Discovery of New Bioactive Compounds

  • Guided Natural Product Discovery: The presence of specific biosynthetic genes related to proline analogues in cyanobacteria has been used to discover new bioactive compounds, highlighting the value of proline derivatives in uncovering previously unknown nonribosomal peptides (Liu et al., 2014).

Modification of Protein Properties

  • Protein Stability and Folding: The introduction of fluorinated proline derivatives into proteins can significantly affect their stability, conformation, and folding behavior, providing a powerful tool for studying and engineering protein functions (Holzberger et al., 2012).

Metabolic Engineering

  • Synthesis of Trans-4-Hydroxy-L-Proline: Recent advances in metabolic engineering have enabled the efficient production of trans-4-hydroxy-L-proline, an important amino acid for pharmaceutical applications, through microbial cell factories (Zhang et al., 2021).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling the compound.


Future Directions

This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.


properties

IUPAC Name

(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNOCJJWVAJCX-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-amino-1-methyl-L-proline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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